REACTION_SMILES
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[C:1]([CH3:2])([CH3:3])([CH3:4])[c:5]1[c:6]([CH:10]=[C:11]([OH:12])[C:13]([OH:14])=[O:15])[n:7][cH:8][o:9]1.[CH3:16][C:17]([CH3:18])=[O:19].[O:20]=[Mn:21]=[O:22]>>[C:1]([CH3:2])([CH3:3])([CH3:4])[c:5]1[c:6]([CH:10]=[O:19])[n:7][cH:8][o:9]1
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Name
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Type
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product
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Smiles
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CC(C)(C)c1ocnc1C=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |